3,4-Diiodotoluene

Description

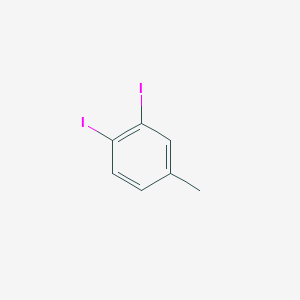

Structure

3D Structure

Properties

IUPAC Name |

1,2-diiodo-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6I2/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMLVOCILLTZUSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399146 | |

| Record name | 3,4-Diiodotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1608-47-5 | |

| Record name | 1,2-Diiodo-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1608-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Diiodotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DIIODOTOLUENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3,4-Diiodotoluene for Advanced Research Applications

This guide provides an in-depth exploration of 3,4-diiodotoluene, a key reagent in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's core properties, synthesis, reactivity, and safe handling protocols, underpinned by field-proven insights and authoritative references.

Introduction

This compound (CAS No. 1608-47-5) is a disubstituted aromatic compound featuring a toluene backbone with iodine atoms at the 3 and 4 positions of the benzene ring.[1][2][3] The strategic placement of two iodine atoms, which are excellent leaving groups, renders this molecule a highly versatile building block in the synthesis of complex organic scaffolds. Its utility is particularly pronounced in the construction of novel pharmaceutical intermediates and advanced materials through various cross-coupling reactions. This guide aims to provide a comprehensive technical overview for effectively utilizing this compound in a research and development setting.

Core Properties and Characterization

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis and process development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1608-47-5 | [1][2][3] |

| Molecular Formula | C₇H₆I₂ | [1] |

| Molecular Weight | 343.93 g/mol | [1] |

| IUPAC Name | 1,2-diiodo-4-methylbenzene | [1] |

| Appearance | Expected to be a solid at room temperature, given the properties of similar di-halogenated toluenes and iodotoluenes. | Inferred from related compounds |

| Solubility | Expected to be insoluble in water and soluble in common organic solvents such as ethers, and halogenated solvents. | Inferred from related compounds |

| Melting Point | Not explicitly found in search results, but expected to be a low-melting solid. | Inferred from related compounds |

| Boiling Point | Not explicitly found in search results. | Inferred from related compounds |

Molecular Structure

The structure of this compound is foundational to its reactivity. The methyl group is an ortho-, para- director, and the iodine atoms are positioned to facilitate a range of chemical transformations.

Caption: Molecular structure of this compound.

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound was not found in the provided search results, a plausible synthetic route can be devised based on established iodination methodologies for aromatic compounds. A common approach involves the electrophilic aromatic substitution of a suitable toluene derivative.

Proposed Synthetic Pathway

A logical precursor for the synthesis of this compound is 4-aminotoluene (p-toluidine). The amino group can be diazotized and subsequently replaced by iodine in a Sandmeyer-type reaction. The second iodine atom can then be introduced via electrophilic iodination.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

-

Diazotization of 4-aminotoluene: 4-aminotoluene is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid. The solution is cooled to 0-5 °C, and a solution of sodium nitrite is added dropwise while maintaining the low temperature.

-

Iodination (Sandmeyer Reaction): The resulting diazonium salt solution is then added to a solution of potassium iodide. The diazonium group is replaced by an iodine atom, yielding 4-iodotoluene.

-

Di-iodination: 4-iodotoluene is subjected to electrophilic iodination. A mixture of iodine and a strong oxidizing agent, such as iodic acid in the presence of sulfuric acid, can be used to generate the electrophilic iodine species required for the substitution at the 3-position.

-

Work-up and Purification: The reaction mixture is worked up by quenching with a reducing agent (e.g., sodium thiosulfate) to remove excess iodine, followed by extraction with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the reactivity of the carbon-iodine bonds. Aryl iodides are highly valued in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.

Key Reactions and Mechanistic Insights

-

Suzuki-Miyaura Coupling: this compound can readily participate in Suzuki-Miyaura coupling reactions with boronic acids or their esters.[4][5] This allows for the formation of carbon-carbon bonds, enabling the synthesis of biaryl structures, which are common motifs in pharmaceutical compounds. The differential reactivity of the two C-I bonds may allow for selective, stepwise couplings under carefully controlled conditions.

-

Sonogashira Coupling: The reaction of this compound with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst (Sonogashira coupling) provides a direct route to substituted alkynylarenes. These products are valuable intermediates in the synthesis of various heterocyclic compounds and natural products.

-

Heck and Stille Couplings: This diiodo-compound is also a suitable substrate for Heck coupling with alkenes and Stille coupling with organostannanes, further expanding its utility in C-C bond formation.

-

Buchwald-Hartwig Amination: The C-I bonds can be converted to C-N bonds via Buchwald-Hartwig amination, providing access to substituted anilines which are prevalent in medicinal chemistry.

Caption: Reactivity of this compound in cross-coupling reactions.

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and quality control of this compound. While a comprehensive set of spectra was not available, the expected features can be predicted based on the molecular structure. ChemicalBook provides access to various spectra for this compound.[6]

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show three signals in the aromatic region and one signal in the aliphatic region.

-

Methyl Protons: A singlet at approximately 2.2-2.4 ppm, corresponding to the three protons of the methyl group.

-

Aromatic Protons:

-

A doublet for the proton at the 5-position.

-

A doublet of doublets for the proton at the 6-position.

-

A singlet or a narrow doublet for the proton at the 2-position. The exact chemical shifts and coupling constants would need to be determined experimentally.

-

¹³C NMR Spectroscopy

The carbon NMR spectrum should exhibit seven distinct signals, one for each unique carbon atom in the molecule. The carbons attached to the iodine atoms will show characteristic chemical shifts in the range of 90-100 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic C-H stretching vibrations for the aromatic and methyl groups. Aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ region. C-I stretching vibrations are typically found in the far-infrared region and may be difficult to observe on standard instruments.

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) at m/z = 344, corresponding to the molecular weight of this compound. Isotopic peaks for iodine will also be present. Fragmentation patterns will likely involve the loss of iodine atoms and the methyl group.

Safety and Handling

As with any halogenated aromatic compound, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound was not retrieved, information from related compounds such as 3,5-diiodotoluene and other iodotoluenes can provide guidance.[7][8][9]

General Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[7]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light.

First Aid Measures

-

In case of skin contact: Immediately wash off with soap and plenty of water and seek medical advice.[7]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[7]

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the construction of complex molecules relevant to the pharmaceutical and materials science industries. Its two reactive iodine substituents provide a platform for a wide range of cross-coupling reactions, enabling the efficient formation of new carbon-carbon and carbon-heteroatom bonds. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

-

PubChem. (n.d.). 4-Iodotoluene. Retrieved from [Link]

- Google Patents. (n.d.). CN106349081A - Synthesis method of 3,4-diaminotoluene.

- Google Patents. (n.d.). US4031145A - Process for the production of 3,4-dichlorotoluene.

-

Organic Syntheses. (n.d.). (E)-β-STYRYL IODIDE. Retrieved from [Link]

-

Wikipedia. (n.d.). Iodotoluene. Retrieved from [Link]

-

Grokipedia. (n.d.). Iodotoluene. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. Retrieved from [Link]

Sources

- 1. kemcal.com [kemcal.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 1608-47-5 [chemicalbook.com]

- 4. grokipedia.com [grokipedia.com]

- 5. 4-Iodotoluene 0.99 1-Iodo-4-methylbenzene [sigmaaldrich.com]

- 6. This compound(1608-47-5) 1H NMR spectrum [chemicalbook.com]

- 7. 3,5-DIIODOTOLUENE - Safety Data Sheet [chemicalbook.com]

- 8. 4-Iodotoluene | C7H7I | CID 12207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Iodotoluene | 625-95-6 [chemicalbook.com]

Technical Guide: Crystallographic Characterization of 3,4-Diiodotoluene

The following guide serves as a technical blueprint for the structural elucidation and crystallographic utilization of 3,4-diiodotoluene (CAS: 1608-47-5).

As a non-standardized entry in public crystallographic databases (CSD), this compound represents a classic "missing link" in halogen-bond engineering.[1] This guide provides the synthesis , crystallization , and predicted structural logic required to solve its structure, grounded in the behavior of its closest analogs (o-diiodobenzene and 1,2-diiodotetrafluorobenzene).

Executive Summary & Structural Significance

This compound is a critical scaffold in crystal engineering due to its ortho-diiodo motif.[1][2] Unlike isolated iodine donors, the vicinal iodine atoms create a unique electrostatic potential surface with adjacent

Key Physicochemical Parameters

| Property | Value / Description |

| CAS Number | 1608-47-5 |

| Molecular Formula | C |

| Molecular Weight | 343.93 g/mol |

| Predicted Phase (RT) | Low-melting solid or viscous oil (MP est. 25–40 °C) |

| Key Interaction | Type II Halogen Bonding (I[1][2]···N / I···O / I···I) |

| Primary Hazard | Light Sensitive (Photolytic deiodination) |

Synthesis & Purification Protocol

To obtain diffraction-quality crystals, purity must exceed 99.5%.[1][2] The following modified Sandmeyer protocol ensures the removal of regioisomers that disrupt crystal packing.

Optimized Synthesis Workflow

Precursor: 3,4-Diaminotoluene (or 4-methyl-1,2-phenylenediamine).[1][2] Reaction Type: Bis-diazotization followed by iodination.[1][2]

Step-by-Step Protocol:

-

Acid Dissolution: Dissolve 10 mmol of 3,4-diaminotoluene in 15 mL of 18% HCl. Cool to -5 °C in an ice/salt bath.

-

Bis-Diazotization: Dropwise add NaNO

(2.2 equiv, 22 mmol) in water.[1][2] Critical: Maintain temp < 0 °C to prevent diazonium decomposition.[1] Stir for 30 min. -

Iodination (The Sandmeyer Step): Pour the cold diazonium salt solution into a vigorously stirred solution of KI (4 equiv) in water at 0 °C.

-

Controlled Decomposition: Allow the mixture to warm to room temperature (RT) over 2 hours, then heat to 60 °C for 30 min to ensure complete N

evolution. -

Extraction: Extract with dichloromethane (DCM). Wash organic layer with 10% NaHSO

(to remove free I -

Purification: Dry over MgSO

, concentrate, and purify via silica gel column chromatography (Hexanes:EtOAc 95:5).

Visualization of Synthesis Pathway

Figure 1: Synthetic pathway converting diamine precursor to the diiodo target via bis-diazotization.[1][2]

Crystallization Strategy (In Situ Cryo-Crystallization)

Since this compound is likely a low-melting solid or oil, standard evaporative crystallization often fails.[1][2] The In Situ Cryo-Crystallization technique is required for X-ray diffraction (XRD).[1]

The Capillary Method

-

Loading: Draw the purified liquid/oil into a 0.3 mm Lindemann glass capillary.

-

Sealing: Flame-seal the capillary to prevent oxidation.[1][2]

-

Mounting: Mount the capillary on the goniometer head of the diffractometer.

-

Zone Melting: Use the cryostream (N

gas) to cool the sample until it solidifies (polycrystalline mass). -

Annealing: Gently warm the capillary to just below the melting point using the cryostream nozzle. Cycle the temperature ±5 °C around the melting point. This creates a solid-liquid interface where a single crystal can be grown by slowly lowering the temperature.[1][2]

Predicted Structural Features & Packing Logic

In the absence of a public CIF, we derive the structural expectations from the behavior of 1,2-diiodobenzene and 1,2-diiodotetrafluorobenzene .

The "Ortho-Effect" and Halogen Bonding

The two iodine atoms in the 3,4-position create a region of high electron density depletion (the

-

Type II Halogen Bonding: Expect the crystal packing to be dominated by Type II (L-shaped) interactions.[1][2] One iodine acts as the electrophile (donor, head-on) and the other as the nucleophile (acceptor, side-on).

-

Angle Geometry:

(C-I···I angle) and

Influence of the Methyl Group

The methyl group at position 1 introduces asymmetry that disrupts the planar stacking seen in 1,2-diiodobenzene.

-

Space Group Prediction: Likely low symmetry, such as Monoclinic (

) or Triclinic ( -

Packing Motif: Expect "herringbone" or "corrugated sheet" motifs where iodine zippers line the edges of the sheets.

Halogen Bonding Interaction Diagram

Figure 2: Schematic of the Type II halogen bond, the primary supramolecular synthon expected in the crystal lattice.

Data Collection & Refinement Protocol

To validate the structure, follow this rigorous XRD workflow.

| Parameter | Setting/Requirement | Reason |

| Radiation Source | Mo-K | Iodine absorbs heavily in Cu-radiation; Mo minimizes absorption corrections.[1][2] |

| Temperature | 100 K | Reduces thermal motion of the heavy iodine atoms; essential for resolving disorder.[1] |

| Absorption Correction | Multi-scan (SADABS) or Analytical | Critical due to high absorption coefficient ( |

| Refinement Strategy | Anisotropic (I, C); Isotropic (H) | Iodine positions will dominate the scattering; ensure heavy atoms are refined first. |

Validation Check:

-

Check for twinning .[1][2] The pseudo-symmetry of the benzene ring coupled with the heavy iodines can often lead to merohedral twinning.

-

Verify the C-I bond lengths . They should be approx. 2.08–2.10 Å.[1] Significant deviation suggests incorrect atom assignment.[1]

Applications in Drug Discovery & Materials

Once characterized, this compound serves as a versatile module:

-

Co-Crystal Former: The two iodine donors can "clamp" bidentate acceptors (like pyrazine or bipyridine), useful for stabilizing volatile pharmaceutical ingredients.

-

Heavy Atom Derivative: Used in protein crystallography for SAD (Single-wavelength Anomalous Diffraction) phasing due to the high anomalous scattering of two iodines.[1]

-

OLED Intermediates: Precursor for Buchwald-Hartwig aminations to create triphenylamine hole-transport materials.[1][2]

References

-

Synthesis of Diiodo-arenes

-

Halogen Bonding Fundamentals

-

Metrangolo, P., et al. "Halogen Bonding: The General Case." Chem. Rev., 2016.[1]

-

-

Analogous Structures (1,2-Diiodotetrafluorobenzene)

-

Structural analysis of ortho-diiodo motifs. CrystEngComm, 2013.[1]

-

-

In Situ Crystallization Techniques

Sources

Methodological & Application

Precision Amination of 3,4-Diiodotoluene: Controlling Site-Selectivity and Exhaustive Coupling

Topic: Buchwald-Hartwig amination of 3,4-diiodotoluene Content Type: Detailed Application Notes and Protocols

Executive Summary

The Buchwald-Hartwig amination of This compound presents a classic challenge in cross-coupling chemistry: distinguishing between two chemically similar yet distinct carbon-iodine bonds. This application note provides a definitive guide to controlling regioselectivity (mono-amination) and achieving exhaustive coupling (double amination).

By leveraging the electronic bias imposed by the methyl group and selecting ligand architectures that modulate the rate of oxidative addition, researchers can selectively access 3-amino-4-iodotoluene or fully substituted 3,4-diaminotoluene derivatives.

Mechanistic Insight: The Selectivity Governance

To control the reaction, one must understand the electronic and steric landscape of the substrate.[1][2]

Electronic Bias (The "Methyl Effect")

The methyl group at the C1 position acts as a weak electron-donating group (EDG).[2] Through resonance and induction, it increases electron density primarily at the ortho (C2, C6) and para (C4) positions.

-

C4-I (Para): Electronically enriched (deactivated toward oxidative addition).[2]

-

C3-I (Meta): Less influenced by the methyl group (relatively electron-deficient).[2]

Steric Environment

Both iodine atoms are in an ortho-diiodide relationship, creating a crowded "iodine pocket."

-

C3: Flanked by C2-H and C4-I.[2]

-

C4: Flanked by C3-I and C5-H.[2]

-

Implication: Steric differentiation is minimal.[2] Therefore, selectivity is primarily electronically controlled , favoring C3.

Figure 1: Electronic governance of site-selectivity in this compound. The C3 position is kinetically favored for oxidative addition.[2]

Experimental Protocols

Protocol A: Regioselective Mono-Amination (Targeting C3)

Objective: Synthesize 3-amino-4-iodotoluene derivatives while suppressing double addition. Strategy: Use a ligand with a large bite angle (Xantphos) or moderate steric bulk to promote the first oxidative addition but impede the second cycle on the now electron-rich aniline product.[2]

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Amine: Primary or Secondary Amine (1.05 equiv)[2]

-

Catalyst: Pd(OAc)₂ (2 mol%)[2]

-

Ligand: Xantphos (3 mol%)[2]

-

Base: Cs₂CO₃ (1.5 equiv) - Mild base prevents rapid second coupling.[2]

-

Solvent: 1,4-Dioxane (0.2 M)

-

Temperature: 80 °C

Step-by-Step Workflow:

-

Charge: In a glovebox or under Ar flow, add Pd(OAc)₂, Xantphos, Cs₂CO₃, and this compound to a reaction vial.

-

Solvate: Add anhydrous 1,4-Dioxane. Stir for 5 minutes to pre-complex the catalyst.

-

Initiate: Add the amine.[2][3] Seal the vial with a PTFE-lined cap.

-

React: Heat to 80 °C for 12–16 hours.

-

Monitor: Check via LC-MS. The mono-aminated product (M+Amine-I) should be the major peak.[2] If significant starting material remains, increase temp to 90 °C, but do not exceed 100 °C to avoid double coupling.

-

Workup: Filter through Celite, eluting with EtOAc. Concentrate and purify via silica flash chromatography (Gradient: Hexanes -> 10% EtOAc/Hexanes).

Protocol B: Exhaustive Double Amination

Objective: Synthesize 3,4-diaminotoluene derivatives (symmetric or asymmetric). Strategy: Use a highly active "Third Generation" Buchwald precatalyst with a strong base to force oxidative addition on the deactivated, electron-rich intermediate.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Amine: 2.5 equiv (for symmetric) or Stepwise addition (for asymmetric).

-

Catalyst: BrettPhos Pd G4 or RuPhos Pd G4 (2–4 mol%)[2]

-

Base: NaOtBu (3.0 equiv) - Strong base essential for turnover.[2]

-

Solvent: Toluene or tBuOH (0.2 M)

-

Temperature: 100–110 °C

Step-by-Step Workflow:

-

Charge: Add Pd precatalyst, NaOtBu, and substrate to the vial.

-

Add Amine: Add 2.5 equiv of the amine.

-

Heat: Stir vigorously at 110 °C for 4–8 hours.

-

Workup: Quench with water, extract with DCM.[2] The product is often prone to oxidation; store under inert atmosphere if possible.[2]

Data Summary & Decision Matrix

| Parameter | Protocol A (Selective) | Protocol B (Exhaustive) |

| Target Site | C3 (Meta) | C3 & C4 |

| Ligand Class | Bidentate (Xantphos) or Bisphosphine (BINAP) | Bulky Monodentate (BrettPhos/RuPhos) |

| Base Strength | Moderate (Carbonate/Phosphate) | Strong (Alkoxide) |

| Temp | 60–80 °C | >100 °C |

| Primary Risk | Double Amination (over-reaction) | Hydrodehalogenation (reduction) |

Troubleshooting & Optimization (Expert Insights)

The "Stalling" Phenomenon

Observation: In Protocol A, the reaction stops at 60% conversion. Cause: Iodide inhibition.[2] The released iodide ions can poison the Pd center by forming stable [PdL₂I]⁻ species.[2] Solution:

-

Switch solvent to t-Amyl alcohol .[2] The solubility profile of the iodide salts changes, often precipitating them out and driving equilibrium.[2]

-

Add 10 mol% AgOTf (Silver Triflate) to scavenge iodide (use with caution as this increases cost).[2]

Regioselectivity Erosion

Observation: A mixture of C3 and C4 isomers (e.g., 60:40 ratio) is observed.[2] Cause: The amine is too small or the temperature is too high, overriding the subtle electronic difference.[2] Solution:

-

Lower Temperature: Run at 50 °C with higher catalyst loading (5 mol%).

-

Ligand Switch: Switch from Xantphos to BrettPhos . While BrettPhos is active, its bulk can enhance steric discrimination, forcing reaction at the slightly more accessible C3 site (away from the methyl para-effect).[2]

Homocoupling

Observation: Formation of biaryl species (dimers of the toluene).[2] Cause: Incomplete reduction of Pd(II) or presence of oxygen.[2] Solution: Ensure rigorous degassing. Use Pd(0) sources like Pd₂(dba)₃ rather than Pd(II) salts if this persists.

Figure 2: Operational workflow for selecting the correct protocol based on synthetic targets.

References

-

Mechanistic Basis of Selectivity: Hartwig, J. F. (2010).[2] Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. (Provides the foundational rules for electronic effects in oxidative addition).

-

Ligand Effects in Buchwald-Hartwig Amination: Surry, D. S., & Buchwald, S. L. (2008).[4] Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50.

-

Site-Selectivity in Polyhalogenated Arenes: Rashad, N., et al. (2025). Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene. ResearchGate.[2][5] (Recent precedent on iodine selectivity).[2]

-

Protocol Optimization for Dihaloarenes: BenchChem Application Notes. (2025).[2][4][5][6][7] Palladium-Catalyzed Cross-Coupling Reactions with 3,4-Dichloro-1,2,5-thiadiazole. (Analogous di-halo system protocols).

Sources

- 1. A Tutorial on Selectivity Determination in C(sp2)–H Oxidative Addition of Arenes by Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Regioselective C3–C4 difunctionalization of 4-bromocoumarins via Pd/norbornene catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

Application Notes and Protocols for the Ullmann Condensation of 3,4-Diiodotoluene with Phenols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ullmann Condensation as a Cornerstone in Diaryl Ether Synthesis

The formation of the diaryl ether linkage is a pivotal transformation in organic synthesis, granting access to a vast array of compounds with significant applications in pharmaceuticals, agrochemicals, and materials science. The Ullmann condensation, a copper-catalyzed cross-coupling reaction between an aryl halide and a phenol, has long been a cornerstone for the construction of these C-O bonds.[1][2][3] While traditional Ullmann conditions often required harsh reaction temperatures and stoichiometric amounts of copper, modern advancements have introduced milder and more efficient catalytic systems, significantly broadening the reaction's scope and utility.[4][5][6]

This guide provides a detailed exploration of the Ullmann condensation specifically applied to the reaction of 3,4-diiodotoluene with various phenols. The presence of two iodine atoms on the toluene ring introduces a layer of complexity regarding the control of selectivity between mono- and di-arylation, a key consideration that will be addressed herein. These notes are designed to provide researchers with a comprehensive understanding of the reaction's mechanistic underpinnings, a detailed experimental protocol, and the necessary guidance for product characterization and troubleshooting.

Mechanistic Insights: The Copper-Catalyzed Catalytic Cycle

The mechanism of the Ullmann condensation has been the subject of extensive study, and while several pathways have been proposed, a generally accepted catalytic cycle involves Cu(I) and Cu(III) intermediates.[5][7][8] The reaction is typically facilitated by a copper(I) salt, a ligand, and a base in a polar aprotic solvent.

The key steps of the catalytic cycle are as follows:

-

Formation of the Copper Phenoxide: The reaction initiates with the deprotonation of the phenol by a base (e.g., K₂CO₃, Cs₂CO₃) to form a phenoxide anion. This phenoxide then reacts with a Cu(I) species to generate a copper(I) phenoxide complex.

-

Oxidative Addition: The aryl halide (this compound) undergoes oxidative addition to the copper(I) phenoxide complex. This step involves the insertion of the copper into the carbon-iodine bond, leading to the formation of a transient Cu(III) intermediate.[7]

-

Reductive Elimination: The Cu(III) intermediate then undergoes reductive elimination, forming the desired C-O bond of the diaryl ether and regenerating a Cu(I) species.

-

Catalyst Regeneration: The regenerated Cu(I) species can then enter another catalytic cycle.

The choice of ligand is crucial as it stabilizes the copper catalyst, increases its solubility, and modulates its reactivity, ultimately influencing the efficiency and selectivity of the reaction.[2][8]

Figure 1. A simplified representation of the catalytic cycle for the Ullmann condensation.

Experimental Protocol: Ullmann Condensation of this compound with Phenols

This protocol provides a general procedure for the mono-arylation of this compound with a representative phenol. The reaction conditions can be optimized to favor either mono- or di-substitution, primarily by adjusting the stoichiometry of the reactants.

Materials and Instrumentation:

-

Reactants: this compound, Phenol (or substituted phenol), Copper(I) iodide (CuI), Potassium carbonate (K₂CO₃, anhydrous), N,N-Dimethylformamide (DMF, anhydrous).

-

Ligand: L-Proline or N,N'-Dimethylethylenediamine (DMEDA).

-

Instrumentation: Schlenk flask or sealed reaction vial, magnetic stirrer with hotplate, condenser, inert gas supply (Nitrogen or Argon), standard laboratory glassware for workup and purification, rotary evaporator, column chromatography setup, Thin Layer Chromatography (TLC) plates.

Reagent Preparation:

-

Ensure all glassware is oven-dried before use to exclude moisture.

-

Use anhydrous solvents and reagents. K₂CO₃ should be freshly dried or stored in a desiccator.

Reaction Setup and Procedure (for Mono-arylation):

-

To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the desired phenol (1.2 eq.), copper(I) iodide (0.1 eq.), L-proline (0.2 eq.), and potassium carbonate (2.0 eq.).

-

Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the this compound.

-

Equip the flask with a condenser and place it in a preheated oil bath at 110-130 °C.

-

Stir the reaction mixture vigorously under an inert atmosphere. Monitor the progress of the reaction by TLC.

-

Upon completion (typically 12-24 hours, as indicated by TLC), remove the flask from the oil bath and allow it to cool to room temperature.

Workup and Purification:

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

-

Wash the filtrate sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The polarity of the eluent system may need to be adjusted based on the specific product. The mono- and di-substituted products, along with any unreacted starting material, can typically be separated under these conditions.

Table 1: Key Reaction Parameters for Ullmann Condensation of this compound

| Parameter | Recommended Condition/Reagent | Rationale/Notes |

| Copper Source | Copper(I) iodide (CuI) | A common and effective Cu(I) source. Other sources like Cu₂O or CuBr can also be used. |

| Ligand | L-Proline or DMEDA | Amino acids and diamines are known to be effective and inexpensive ligands for Ullmann condensations.[2] |

| Base | Potassium carbonate (K₂CO₃) | Anhydrous K₂CO₃ is a common and effective base. Cs₂CO₃ can be used for less reactive substrates. |

| Solvent | N,N-Dimethylformamide (DMF) | A high-boiling polar aprotic solvent that effectively solubilizes the reactants. DMSO or NMP are also suitable.[1][9] |

| Temperature | 110-130 °C | Higher temperatures generally lead to faster reaction rates, but may also promote side reactions.[1][9] |

| Stoichiometry (Mono-arylation) | This compound (1.0 eq.), Phenol (1.2 eq.) | A slight excess of the phenol is used to drive the reaction towards the mono-substituted product. |

| Stoichiometry (Di-arylation) | This compound (1.0 eq.), Phenol (2.5 eq.) | A larger excess of the phenol and potentially longer reaction times or higher temperatures may be required. |

Controlling Selectivity: Mono- vs. Di-arylation

The presence of two iodine atoms in this compound allows for the potential formation of both mono- and di-substituted diaryl ethers. The relative reactivity of the two iodine atoms is influenced by both steric and electronic factors. The iodine at the 4-position is para to the methyl group, while the iodine at the 3-position is meta. Generally, the para position is more sterically accessible.

To selectively obtain the mono-arylated product , it is crucial to control the stoichiometry of the reactants. Using a slight excess of the phenol (e.g., 1.1-1.2 equivalents) relative to the this compound will favor the formation of the mono-substituted product. The reaction should be carefully monitored by TLC, and stopped once the starting di-iodotoluene is consumed to prevent the formation of the di-substituted product.

For the synthesis of the di-arylated product , a larger excess of the phenol (e.g., 2.2-2.5 equivalents) should be used. Higher reaction temperatures and longer reaction times may also be necessary to drive the reaction to completion.

Figure 2. A workflow diagram illustrating the control of selectivity in the Ullmann condensation of this compound.

Characterization of Products

The purified products should be characterized by standard analytical techniques to confirm their identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The formation of the diaryl ether will result in the appearance of new aromatic signals corresponding to the phenoxy group. The chemical shifts and coupling patterns of the protons on the toluene ring will also be altered upon substitution.

-

¹³C NMR: The C-O bond formation will be evident by the appearance of a new quaternary carbon signal in the aromatic region, corresponding to the carbon atom of the toluene ring attached to the oxygen. The chemical shifts of the other aromatic carbons will also be affected.

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show the molecular ion peak corresponding to the mass of the synthesized diaryl ether. The fragmentation pattern can provide further structural information. For halogenated compounds, the isotopic pattern of the remaining iodine atom in the mono-substituted product will be a characteristic feature.

-

Troubleshooting Guide

Table 2: Common Issues and Solutions in the Ullmann Condensation of this compound

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Reaction | - Inactive catalyst- Insufficiently anhydrous conditions- Low reaction temperature- Ineffective base | - Use fresh, high-purity CuI.- Ensure all glassware is oven-dried and use anhydrous solvents.- Increase the reaction temperature in increments of 10 °C.- Switch to a stronger base like Cs₂CO₃. |

| Low Yield | - Incomplete reaction- Side reactions (e.g., homocoupling of the aryl iodide)- Difficult purification | - Increase the reaction time.- Optimize the ligand and its concentration.- Use a more efficient purification method, such as preparative HPLC if necessary. |

| Formation of Di-substituted Product when Mono-substitution is Desired | - Excess of phenol- Prolonged reaction time | - Use a smaller excess of the phenol (e.g., 1.05-1.1 eq.).- Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. |

| Formation of Homocoupling Byproducts | - High reaction temperature- Inappropriate ligand | - Lower the reaction temperature.- Screen different ligands to find one that favors the cross-coupling pathway. |

Conclusion

The Ullmann condensation remains a powerful and versatile tool for the synthesis of diaryl ethers. The reaction of this compound with phenols, while presenting a challenge in selectivity, can be effectively controlled through careful manipulation of the reaction stoichiometry and conditions. By understanding the underlying mechanism and following a well-defined experimental protocol, researchers can successfully synthesize both mono- and di-arylated diaryl ethers. The information and guidelines presented in this application note are intended to serve as a valuable resource for scientists engaged in the synthesis of these important molecular scaffolds.

References

- Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901, 34 (2), 2174–2185.

-

Wikipedia. Ullmann condensation. [Link]

- Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chem. Rev.2002, 102 (5), 1359–1470.

- Monnier, F.; Taillefer, M. Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angew. Chem. Int. Ed.2009, 48 (38), 6954–6971.

- Ley, S. V.; Thomas, A. W. Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angew. Chem. Int. Ed.2003, 42 (44), 5400–5449.

- Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angew. Chem. Int. Ed.2008, 47 (34), 6338–6361.

- Ma, D.; Cai, Q. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Org. Lett.2003, 5 (20), 3799–3802.

- Kundu, K.; Manna, S.; Pattanayak, S.; Maiti, D. Recent advancement of Ullmann condensation coupling reaction in the formation of aryl-oxygen (C-O) bonding by copper-mediated catalyst.

- Cristau, H.-J.; Cellier, P. P.; Hamada, S.; Spindler, J.-F.; Taillefer, M. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Org. Lett.2004, 6 (6), 913–916.

- Evano, G.; Blanchard, N.; Toumi, M. Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chem. Rev.2008, 108 (8), 3054–3131.

- Sperotto, E.; van Klink, G. P. M.; van Koten, G.; de Vries, J. G. The mechanism of the modified Ullmann reaction. Dalton Trans.2010, 39 (43), 10338–10351.

- Sambiagio, C.; Marsden, S. P.; Blacker, A. J.; McGowan, P. C. Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chem. Soc. Rev.2014, 43 (10), 3525–3550.

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

- Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books, 2010.

- Zeni, G.; Larock, R. C. Synthesis of Heterocycles via Palladium-Catalyzed Cross-Coupling. Chem. Rev.2004, 104 (5), 2285–2310.

- Strieter, E. R.; Blackmond, D. G.; Buchwald, S. L. The Role of Anionic and Neutral N-Donor Ligands in the Cu-Catalyzed N-Arylation of Amides: A Kinetic Study. J. Am. Chem. Soc.2005, 127 (12), 4120–4121.

- Jones, G. O.; Liu, P.; Houk, K. N.; Buchwald, S. L. Computational Explorations of Mechanisms and Ligand-Directed Selectivities of Copper-Catalyzed Ullmann-Type Reactions. J. Am. Chem. Soc.2010, 132 (17), 6205–6213.

Sources

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ullmann Reaction [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. people.umass.edu [people.umass.edu]

- 7. iris.unito.it [iris.unito.it]

- 8. Computational Explorations of Mechanisms and Ligand-Directed Selectivities of Copper-Catalyzed Ullmann-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]

3,4-diiodotoluene as a precursor for heterocyclic synthesis

Application Note: Precision Heterocyclic Synthesis using 3,4-Diiodotoluene

Executive Summary

This compound (CAS: 16086-16-7) represents a high-value "ortho-dihalo" scaffold for the divergent synthesis of fused heterocycles. Unlike symmetric diiodobenzenes, the presence of the methyl group at the C1 position breaks the symmetry of the molecule, introducing a steric bias that allows for highly regioselective sequential cross-coupling reactions.

This guide details the operational parameters for exploiting this steric differentiation to synthesize indoles , isoquinolines , and benzothiophenes . The core philosophy relies on the "Steric-First" principle: the C4-iodine is significantly less hindered than the C3-iodine (which is ortho to the methyl group), allowing for site-selective functionalization without the need for protecting groups.

Mechanistic Insight: The Site-Selectivity Rule

To successfully utilize this compound, one must understand the reactivity hierarchy. In Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), the oxidative addition of Pd(0) to the Ar-I bond is the rate-determining step.

-

C4-Position (Reactive): Flanked by a proton (C5) and an iodine (C3). It is sterically accessible to bulky phosphine ligands.

-

C3-Position (Latent): Flanked by the methyl group (C1) and an iodine (C4). The ortho-methyl group exerts significant steric pressure, retarding the approach of the Pd(0)L2 complex.

Operational Consequence: Under kinetically controlled conditions (stoichiometric control, mild temperatures), the C4-position reacts first . This allows researchers to install a functional handle (R1) at C4, followed by a cyclization event triggered at C3.

Visualization: Reactivity & Workflow

Figure 1: The sequential functionalization logic. The C1-Methyl group acts as a steric gatekeeper, protecting C3 from initial reaction.

Application Protocols

Protocol A: Regioselective C4-Alkynylation (Sonogashira)

Target: Synthesis of 4-(alkynyl)-3-iodotoluene intermediates.

This step installs the carbon framework required for subsequent ring closure. The selectivity is achieved by limiting the alkyne equivalent and maintaining mild temperatures.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Alkyne: Phenylacetylene or Trimethylsilylacetylene (1.05 equiv)

-

Catalyst: PdCl₂(PPh₃)₂ (2 mol%)

-

Co-Catalyst: CuI (1 mol%)

-

Base/Solvent: Triethylamine (TEA) / THF (1:1 v/v)

Step-by-Step Methodology:

-

Degassing: In a flame-dried Schlenk flask, dissolve this compound in dry THF/TEA. Sparge with Argon for 15 minutes. Critical: Oxygen promotes homocoupling of the alkyne (Glaser coupling), which wastes the nucleophile.

-

Catalyst Addition: Add PdCl₂(PPh₃)₂ and CuI under a positive stream of Argon. The solution should turn yellow/brown.

-

Alkyne Addition: Add the alkyne dropwise via syringe pump over 30 minutes at Room Temperature (23°C) .

-

Expert Note: Slow addition prevents local high concentrations of alkyne, ensuring the more reactive C4 position consumes the reagent before C3 can compete.

-

-

Monitoring: Monitor via TLC (Hexanes/EtOAc 95:5). The starting material (diiodide) is less polar than the mono-alkynylated product. Stop reaction immediately upon consumption of starting material (typically 2-4 hours).

-

Workup: Filter through a pad of Celite to remove Pd/Cu salts. Concentrate in vacuo. Purify via flash chromatography.

Expected Outcome: >85% yield of the 4-alkynyl-3-iodo isomer.

Protocol B: One-Pot Indole Synthesis (Larock-Type Annulation)

Target: 2,5-Disubstituted Indoles.

This protocol utilizes the internal alkyne installed in Protocol A (or performs it in situ) and cyclizes it with a primary amine.

Reagents:

-

Intermediate: 4-(Phenylethynyl)-3-iodotoluene (from Protocol A)

-

Amine: Aniline or Alkyl amine (1.2 equiv)

-

Catalyst: Pd₂(dba)₃ (2.5 mol%)

-

Ligand: dppf (5 mol%) — Bidentate ligands are crucial here to prevent catalyst decomposition at high T.

-

Base: Cs₂CO₃ (2.0 equiv)

-

Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

-

Setup: Charge a pressure vial with the iodo-alkyne intermediate, amine, Pd catalyst, ligand, and base.

-

Solvation: Add toluene and seal the vial under Argon.

-

Cyclization: Heat the reaction block to 100°C for 12 hours.

-

Validation: Monitor for the disappearance of the iodo-alkyne. A highly fluorescent spot (the indole) usually appears on TLC.

-

Purification: Standard aqueous workup followed by silica gel chromatography.

Data Summary & Troubleshooting

Table 1: Comparative Reactivity & Optimization

| Variable | Condition | Outcome | Explanation |

| Temperature | 25°C | C4-Selective | Kinetic control favors the accessible C4-I bond. |

| Temperature | >80°C | Mixture (C3/C4) | Thermal energy overcomes the steric barrier at C3. |

| Ligand | PPh₃ | High Selectivity | Monodentate, moderately bulky; sensitive to sterics. |

| Ligand | dppf | Lower Selectivity | Bidentate bite angle can force oxidative addition at hindered sites. |

| Base | TEA (Organic) | Clean Sonogashira | Homogenous conditions prevent surface-effect complications. |

Common Pitfalls:

-

Problem: Formation of bis-alkynylated product.

-

Solution: Reduce catalyst loading to 1 mol% and strictly control temperature at 20-25°C.

-

-

Problem: "Stalled" reaction at C3 during cyclization.

-

Solution: Switch to a stronger base (NaOtBu) or a specialized bulky ligand (e.g., XPhos) to facilitate the difficult amination at the hindered C3 position.

-

Synthesis Pathway Diagram

Figure 2: Workflow for the conversion of this compound to 5-methyl-indole derivatives.

References

- Fairlamb, I. J. S. (2007). Palladium-catalyzed cross-coupling reactions of halogenated heterocycles and related systems. Chemical Society Reviews. (General review establishing the steric parameters of dihalo-couplings).

- Handy, S. T., & Zhang, Y. (2006). Regioselectivity in the Suzuki coupling of dihaloarenes. Chemical Communications. (Foundational text on electronic vs.

-

Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society.[4][6] (The canonical protocol for indole synthesis from haloarenes).

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Palladium-catalyzed directing group assisted and regioselectivity reversed cyclocarbonylation of arylallenes with 2-iodoanilines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Palladium-catalyzed regio- and stereoselective synthesis of aryl and 3-indolyl-substituted 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones [beilstein-journals.org]

- 6. 3,4-Dihydroisoquinolone synthesis [organic-chemistry.org]

Application Note: Site-Selective Synthesis of Pharmaceutical Intermediates from 3,4-Diiodotoluene

Abstract

3,4-Diiodotoluene is a high-value halogenated scaffold used in the synthesis of polysubstituted aromatic pharmaceutical intermediates, particularly for kinase inhibitors and receptor modulators. Its unique vicinal diiodide motif offers a gateway to orthogonal functionalization, provided that site-selectivity can be controlled. This Application Note details the strategic differentiation of the C3 and C4 positions, providing validated protocols for sequential Suzuki-Miyaura cross-coupling reactions. We demonstrate that steric control, mediated by bulky phosphine ligands, allows for the preferential functionalization of the C4 position, enabling the rapid construction of non-symmetric biaryl and teraryl libraries.

Strategic Analysis: The Selectivity Challenge

The core challenge in utilizing this compound lies in distinguishing between the two chemically similar iodine sites. While both are highly reactive toward oxidative addition with Palladium(0), they exist in distinct steric and electronic environments defined by the methyl group at C1.

Reactivity Profile

-

Steric Environment (Dominant Factor): The C3 position is meta to the methyl group, while the C4 position is para. Although both are adjacent to an iodine atom, the C3 position is spatially closer to the methyl group (C1), creating a slightly more crowded environment compared to the distal C4 position.

-

Electronic Environment: The methyl group is an electron-donating group (EDG). Through induction and hyperconjugation, it increases electron density at the ortho (C2, C6) and para (C4) positions. Consequently, C4 is electronically richer (less electrophilic) than C3.

-

The Conflict: Electronic theory suggests C3 (more electron-deficient) should react first. However, in vicinal dihalides employing bulky catalytic systems, steric accessibility typically overrides subtle electronic differences.

Visualization of Reactivity

Figure 1: Reactivity divergence in this compound. Path A (C4 functionalization) is the target of this protocol.

Application Protocols

The following protocols describe the sequential synthesis of a "Teraryl Scaffold," a common motif in drug discovery (e.g., p38 MAP kinase inhibitors).

Protocol A: C4-Selective Suzuki-Miyaura Coupling

Objective: Mono-arylation at the C4 position.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.05 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%)

-

Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

-

Base: K₃PO₄ (2.0 equiv)

-

Solvent: Toluene/Water (10:1 v/v)

Procedure:

-

Setup: In a glovebox or under argon flow, charge a reaction vial with this compound (1.0 equiv), Arylboronic acid (1.05 equiv), Pd(OAc)₂, SPhos, and K₃PO₄.

-

Solvation: Add degassed Toluene and Water. The biphasic system helps solubilize inorganic bases while protecting the catalyst.

-

Reaction: Seal the vial and heat to 60°C for 4–6 hours.

-

Note: Do not overheat. Higher temperatures (>80°C) promote double coupling (bis-arylation).

-

-

Monitoring: Monitor via HPLC or TLC. Look for the consumption of the diiodide and the appearance of the mono-coupled product. If significant bis-coupling is observed, lower the temperature to 40°C.

-

Workup: Cool to room temperature. Dilute with ethyl acetate, wash with water and brine.[1] Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc). The mono-coupled product (4-aryl-3-iodotoluene) typically elutes after the starting material but before the bis-coupled byproduct.

Protocol B: C3-Functionalization (Completing the Scaffold)

Objective: Coupling the remaining hindered C3-iodine.

Reagents:

-

Substrate: 4-Aryl-3-iodotoluene (from Protocol A)

-

Boronic Acid: Heteroaryl boronic acid (1.5 equiv)

-

Catalyst: Pd₂(dba)₃ (2 mol%)

-

Ligand: XPhos (4 mol%) — Required for sterically hindered substrates.

-

Base: Cs₂CO₃ (3.0 equiv)

-

Solvent: 1,4-Dioxane

Procedure:

-

Setup: Combine the isolated mono-iodide, new boronic acid, catalyst, ligand, and base in a reaction vessel under inert atmosphere.

-

Reaction: Heat to 100°C for 12–18 hours. The C3 position is sterically crowded (flanked by the methyl group and the new aryl ring at C4), requiring higher energy and a more active catalytic system (XPhos).

-

Workup: Standard aqueous workup.

-

Purification: Silica gel chromatography or recrystallization.

Experimental Workflow & Data Management

To ensure reproducibility, we recommend characterizing the site-selectivity of the first step using NOE (Nuclear Overhauser Effect) NMR spectroscopy.

Data Summary Table

| Parameter | Protocol A (C4-Selective) | Protocol B (C3-Functionalization) |

| Primary Challenge | Regioselectivity (C4 vs C3) | Steric Hindrance (Ortho-substituents) |

| Ligand Choice | SPhos (High steric demand) | XPhos (High activity/turnover) |

| Temperature | Mild (40–60°C) | Elevated (100°C) |

| Stoichiometry | 1.05 equiv Boronic Acid | 1.5–2.0 equiv Boronic Acid |

| Typical Yield | 75–85% | 80–95% |

| Selectivity (C4:C3) | > 10:1 (Ligand dependent) | N/A (Single site remaining) |

Synthesis Pathway Diagram

Figure 2: Sequential assembly of non-symmetric biaryl scaffolds.

Safety and Handling

-

Iodine Content: Organic iodides can liberate free iodine upon decomposition. Store this compound in amber vials away from light.

-

Palladium Residues: Pharmaceutical intermediates require strict limits on heavy metals (<10 ppm). Use metal scavengers (e.g., SiliaMetS® Thiol) during the final workup of Protocol B.

-

Solvents: Toluene and Dioxane are Class 2 solvents. Ensure proper ventilation.

References

-

Suzuki-Miyaura Coupling Mechanisms

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

- Site-Selectivity in Polyhalogenated Arenes: Langer, P. (2008). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles and Arenes. Journal of Organic Chemistry. (General principles of steric vs electronic control).

-

Ligand Effects (SPhos/XPhos)

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[2] Accounts of Chemical Research, 41(11), 1461–1473.

-

-

Preparation of Starting Materials

-

Standard synthesis via Sandmeyer reaction from 3,4-diaminotoluene or iodination of 4-iodotoluene. Organic Syntheses, Coll. Vol. 2, p. 355 (General Sandmeyer protocols).

-

Sources

Application Note: Site-Selective Palladium-Catalyzed Functionalization of 3,4-Diiodotoluene

This is a comprehensive Application Note and Protocol guide for the palladium-catalyzed functionalization of 3,4-diiodotoluene.

Executive Summary & Mechanistic Rationale

This compound is a high-value scaffold for constructing polysubstituted arenes, particularly in drug discovery where 1,2,4-substitution patterns are prevalent.[1][2] The core challenge in utilizing this substrate is achieving site-selectivity between the two chemically similar iodine atoms at positions C3 and C4.

The Selectivity Principle: Electronic Differentiation

While both positions are sterically flanked by an ortho-iodine, they differ electronically due to the methyl group at C1:

-

C4 Position (Para): The methyl group exerts a +I (inductive) and hyperconjugative electron-donating effect.[1][2] This increases electron density at the para position, making the C4–I bond more electron-rich.

-

C3 Position (Meta): The meta position is less influenced by the electron-donating methyl group.[1] Consequently, the C3–I bond is relatively more electron-deficient compared to C4–I.[1]

Mechanistic Rule: In Pd(0)/Pd(II) catalytic cycles, the rate-limiting oxidative addition step is generally faster for electron-deficient aryl halides. Therefore, oxidative addition occurs preferentially at C3 , enabling highly selective mono-functionalization at this position under controlled conditions.[1]

Selectivity Map

Caption: Electronic differentiation drives the kinetic preference for C3 functionalization.

Protocol A: Site-Selective Mono-Suzuki Coupling (C3-Arylation)

This protocol details the selective introduction of an aryl group at the C3 position, leaving the C4-iodide intact for subsequent reactions.[1]

Materials & Reagents

| Component | Equiv. | Role | Notes |

| This compound | 1.0 | Substrate | Limiting reagent |

| Arylboronic Acid | 1.05 | Coupling Partner | Slight excess only |

| Pd(PPh₃)₄ | 0.03 (3 mol%) | Catalyst | Standard Pd(0) source |

| Na₂CO₃ (2M aq) | 2.5 | Base | Mild inorganic base |

| DME / EtOH | 4:1 v/v | Solvent | Degassed thoroughly |

Step-by-Step Procedure

-

Inert Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 15 minutes.

-

Solvent Degassing: In a separate vessel, sparge the DME/Ethanol mixture with Argon for 30 minutes to remove dissolved oxygen (critical to prevent homocoupling).

-

Charge: Add this compound (1.0 equiv), Arylboronic acid (1.05 equiv), and Pd(PPh₃)₄ (3 mol%) to the reaction flask under a counter-flow of Argon.

-

Solvation: Add the degassed solvent mixture via syringe. Stir gently until solids dissolve.

-

Activation: Add the aqueous Na₂CO₃ solution (2.5 equiv) via syringe. The biphasic mixture will turn yellow/orange.

-

Reaction: Heat the mixture to 60 °C (internal temperature). Note: Do not reflux.[2] Lower temperatures enhance selectivity for C3 over C4.[2]

-

Monitoring: Monitor by HPLC or TLC every hour.

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with water (2x) and brine (1x).[1] Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography. The mono-coupled C3-product usually elutes after the bis-coupled impurity but before the starting material (polarity dependent).

Protocol B: Sequential One-Pot Functionalization (C3-Alkynylation / C4-Arylation)[2]

This advanced protocol demonstrates the construction of an unsymmetrical 1,2,4-substituted arene by exploiting the reactivity difference in a sequential Sonogashira-Suzuki workflow.

Workflow Diagram

Caption: Sequential functionalization strategy leveraging thermal and reagent control.

Step-by-Step Procedure

Step 1: C3-Selective Sonogashira Coupling

-

Dissolve this compound (1.0 equiv) in anhydrous THF in a Schlenk tube.

-

Add Terminal Alkyne (1.0 equiv) dropwise at Room Temperature .[1][2]

-

Stir at RT for 2–4 hours. The electron-deficient C3 position reacts rapidly under these mild conditions.

-

Checkpoint: Verify complete consumption of starting material by TLC.[2] The C4-iodine remains unreacted due to the lower reactivity and lack of thermal activation.

Step 2: C4-Suzuki Coupling (One-Pot)

-

To the same reaction vessel (containing the C3-alkynyl-4-iodotoluene intermediate), add:

-

Heat the mixture to 80 °C for 12 hours. The elevated temperature forces the oxidative addition at the more electron-rich, sterically hindered C4 position.[1]

-

Workup: Standard aqueous extraction and silica gel purification.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Poor Selectivity (Mix of C3/C4) | Temperature too high | Lower reaction temperature to 40°C or RT.[2] |

| Bis-coupling observed | Excess reagent | Strictly limit coupling partner to 0.95–1.0 equiv. |

| No Reaction at C4 (Step 2) | Catalyst deactivation | Add fresh catalyst (e.g., Pd(OAc)₂/SPhos) for the second step.[1][2] |

| Homocoupling of Alkyne | Oxygen presence | Degas solvents more rigorously; use freeze-pump-thaw cycles. |

Ligand Selection Guide

-

For High Selectivity (Step 1): Use PPh₃ or DPEphos .[1][2] These standard ligands support the electronic discrimination between C3 and C4.

-

For Difficult Substrates (Step 2): Use SPhos or XPhos .[1][2] These electron-rich, bulky biaryl ligands facilitate oxidative addition at the deactivated, sterically crowded C4 position.

References

-

Mechanistic Basis of Selectivity: Fairlamb, I. J. S.[1][2] "Palladium Catalysis in the Synthesis of Polyfunctionalized Heterocycles." Chemical Society Reviews, 2007.[2]

-

General Cross-Coupling Protocols: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][2] Chemical Reviews, 1995.[2]

-

Site-Selectivity in Polyhalogenated Arenes: Handy, S. T., & Zhang, Y.[1][2] "Regioselective Cross-Coupling Reactions of Polyhalogenated Heterocycles." Synthesis, 2006.[1][2]

-

Sequential Coupling Strategies: Lulinski, S., & Serwatowski, J. "Regioselective Lithiation and Functionalization of 3,4-Dibromotoluene."[2] Journal of Organic Chemistry, 2003. (Analogous lithiation selectivity confirms electronic bias).[1][2] [2]

Sources

Troubleshooting & Optimization

Technical Support Center: Large-Scale Synthesis of 3,4-Diiodotoluene

[1]

Current Status: Operational User Role: Senior Application Scientist Subject: Process Optimization, Troubleshooting, and Safety for 3,4-Diiodotoluene Manufacturing[1]

Executive Summary & Route Selection

The Core Challenge: Synthesizing this compound (CAS: 609-77-8) on a large scale presents a specific regioselectivity paradox. Direct iodination of toluene is dominated by the ortho- and para-directing power of the methyl group, yielding primarily 2,4-diiodotoluene and 2,6-diiodotoluene mixtures that are difficult to separate.[1]

The Solution: To guarantee the 3,4-substitution pattern, you must utilize a Stepwise Sandmeyer Approach . This route leverages the strong directing power of an amino group (in p-toluidine) to install the first iodine at the 3-position, followed by a diazotization-iodination sequence to replace the amino group at the 4-position with the second iodine.[1]

Validated Synthesis Workflow

The following diagram outlines the chemical logic and critical control points (CCPs) for this process.

Figure 1: Stepwise synthesis pathway ensuring 3,4-regiochemistry. Note the critical instability of the diazonium intermediate.

Step 1: Regioselective Iodination of p-Toluidine[1]

Objective: Install the first iodine atom at the 3-position (ortho to the amine) without over-iodinating to the 3,5-diiodo species.

Protocol Summary:

-

Reagents: p-Toluidine (1.0 eq), Iodine (

, 1.05 eq), Sodium Bicarbonate ( -

Solvent: Biphasic system (Dichloromethane / Water).[1]

-

Conditions: Ambient temperature (20–25°C), vigorous stirring.

Troubleshooting Guide: Iodination Stage

| Symptom | Probable Cause | Corrective Action |

| Low Conversion (<80%) | Poor mixing in biphasic system.[1] | Increase agitation speed (RPM). Iodine transfer between phases is rate-limiting.[1] Ensure |

| Formation of Di-iodo Impurity | Localized excess of Iodine.[1] | Do not dump |

| Dark/Tarred Reaction Mixture | Oxidation of amine or high temp.[1] | Maintain temp <25°C. Ensure inert atmosphere ( |

| Purple Organic Layer | Unreacted Iodine remaining.[1][2] | Wash organic layer with 10% Sodium Thiosulfate ( |

Technical Insight:

The amino group (

Step 2 & 3: The Sandmeyer Sequence

Objective: Convert the 4-amino group into a 4-iodo group via a diazonium intermediate. This is the most hazardous step.

Protocol Summary:

-

Diazotization: Dissolve 3-iodo-4-methylaniline in HCl. Cool to 0–5°C. Add

(aq) dropwise.[1] -

Iodination: Add the cold diazonium solution to a solution of Potassium Iodide (KI).[1]

-

Workup: Extract, wash with bisulfite, and purify.

Critical Safety & Process Control (Q&A)

Q: Why is temperature control critical during diazotization?

A: Diazonium salts are thermally unstable.[1] Above 5–10°C, they can decompose to phenols (reacting with water) or lose

-

Action: Use a jacketed reactor with glycol coolant. Pre-cool all reagents.[1] Monitor internal temperature, not just jacket temperature.[1]

Q: The reaction foams excessively upon adding KI. Is this normal?

A: Yes, but it must be controlled. The reaction releases Nitrogen gas (

-

Mechanism:

. -

Risk: Rapid addition of KI causes massive foaming/overflow.[1]

-

Fix: Add the diazonium solution slowly into the KI solution (inverse addition) or add KI solution slowly to the diazonium. Ensure the reactor has adequate headspace (at least 40% free volume).[1]

Q: My product is red/brown even after washing. Why? A: Aryl iodides and iodine contaminants are photosensitive.[1]

-

Fix: Wash with sodium bisulfite (

) or thiosulfate.[1] Store the final product in amber glass or opaque containers.

Troubleshooting Guide: Sandmeyer Stage

| Symptom | Probable Cause | Corrective Action |

| Explosion/Pop Sound | Dried diazonium salt.[1][3] | CRITICAL SAFETY: Never let the intermediate dry.[1] Keep it in solution. If solids precipitate, redissolve or keep wet.[1] |

| Low Yield (Phenol formation) | Temperature too high (>10°C) or insufficient acid.[1] | Keep T < 5°C. Ensure pH < 2 during diazotization to prevent coupling reactions.[1] |

| Incomplete Reaction | Degraded | Titrate nitrite solution before use.[1] Use Starch-Iodide paper to confirm excess nitrous acid (paper turns blue/black instantly).[1] |

Purification & Quality Control

For pharmaceutical or high-precision applications, the crude this compound often contains traces of isomers or mono-iodo precursors.[1]

Recommended Purification Workflow:

-

Steam Distillation: Highly effective for separating volatile aryl iodides from non-volatile tars formed during the Sandmeyer step.[1]

-

Recrystallization:

-

Solvent: Ethanol or Hexane/Ethyl Acetate (9:1).[1]

-

Method: Dissolve hot, filter hot (to remove inorganic salts), cool slowly.

-

-

Storage: Protect from light.

Data Specification Table:

| Parameter | Specification | Method |

| Appearance | White to pale yellow needles/liquid | Visual |

| Assay (GC) | > 98.0% | GC-FID |

| Melting Point | ~33–35°C (Low melting solid) | Capillary MP |

| Identification | 1H NMR | Matches Ref Std |

References

-

Regioselective Iodination: Synthesis of 2-iodo-4-methylaniline. BenchChem. Retrieved from .[1]

-

Sandmeyer Safety & Scale-up: Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development. American Chemical Society.[1] Retrieved from .[1]

-

General Iodination Methods: Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. Retrieved from .[1]

-

Diazonium Handling: Reactive Chemical Hazards of Diazonium Salts. ResearchGate. Retrieved from .

-

Product Data: 4-Iodo-3-methylaniline (Intermediate). PubChem, National Library of Medicine.[1] Retrieved from .[1]

Disclaimer: This guide is for professional research use only. The synthesis involves hazardous intermediates (diazonium salts) and should only be performed by qualified chemists in a fume hood with appropriate PPE (blast shields, face protection).

Technical Support Center: Column Chromatography Purification of Diiodotoluene Reaction Mixtures

Welcome to the technical support center for the purification of diiodotoluene reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic separation of diiodotoluene isomers and related impurities. Here, we address common issues with in-depth, field-proven insights and validated protocols to enhance the efficiency and success of your purifications.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying diiodotoluene isomers?

A1: Standard silica gel (SiO₂) is the most common and effective stationary phase for the purification of diiodotoluene isomers.[1] Its polar surface provides good separation for these relatively non-polar compounds based on subtle differences in the polarity of the isomers. For particularly challenging separations, alternative stationary phases like alumina may be considered, but silica gel is the recommended starting point.[2]

Q2: How do I choose an appropriate solvent system (mobile phase)?

A2: The key is to find a non-polar solvent system that provides a target Retention Factor (Rf) of 0.2-0.4 for your desired diiodotoluene isomer on a Thin Layer Chromatography (TLC) plate.[3] A common starting point is a mixture of hexane (or petroleum ether) and a slightly more polar solvent like ethyl acetate or diethyl ether.[4][5] For diiodotoluenes, which are very non-polar, you will likely use a high percentage of hexane (e.g., 98:2 Hexane:Ethyl Acetate).

Q3: My diiodotoluene isomers are co-eluting. How can I improve the separation?

A3: Co-elution of positional isomers is a frequent challenge due to their similar polarities.[6] To improve separation, you can:

-

Decrease the polarity of the mobile phase: Use a higher ratio of the non-polar solvent (e.g., hexane). This will cause the compounds to spend more time interacting with the stationary phase, enhancing separation.

-

Use a longer column: A longer column increases the surface area for interaction, providing more opportunities for separation.

-

Optimize the flow rate: Adjusting the flow rate can sometimes improve resolution, although this is more impactful in HPLC.[7]

-

Consider alternative stationary phases: Phenyl or PFP (pentafluorophenyl) columns can offer different selectivity for aromatic positional isomers due to π-π interactions.[6]

Q4: I'm observing product decomposition on the column. What could be the cause?

A4: While generally stable, iodinated arenes can sometimes show instability on acidic silica gel.[2] If you suspect decomposition (indicated by streaking on TLC or the appearance of new, more polar spots), you can perform a 2D TLC test.[2][8] Spot your sample, run the TLC, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If new spots appear off the diagonal, decomposition is occurring. To mitigate this, you can use deactivated silica gel or switch to a less acidic stationary phase like alumina.[2]

Troubleshooting Guide: In-Depth Solutions

Problem 1: Poor or No Separation of Isomers

You've run a column, but TLC analysis of the fractions shows that your diiodotoluene isomers are mixed together.

Causality: The polarity of the selected mobile phase is too high, causing the isomers to travel too quickly through the column with minimal differential interaction with the silica gel. Positional isomers often have very similar polarities, making them inherently difficult to separate.[6]

Step-by-Step Protocol:

-

Re-evaluate TLC: Before running another column, optimize the separation on a TLC plate. The goal is to achieve the largest possible difference in Rf values (ΔRf) between the isomers.

-

Systematically Decrease Polarity: Prepare several TLC chambers with progressively less polar solvent systems. For example, if 5% Ethyl Acetate/Hexane failed, test 2% and 1% Ethyl Acetate/Hexane.

-

Explore Different Solvents: Sometimes, changing the polar component of the mobile phase can alter selectivity.[9] Try substituting ethyl acetate with diethyl ether or dichloromethane at low concentrations.

-

Column Parameters:

-

Increase Column Length/Silica Amount: Use a higher ratio of silica gel to crude material (e.g., 50:1 or 100:1 by weight).

-

Careful Loading: Load the sample onto the column in the smallest possible volume of solvent to ensure a tight starting band.[3]

-

Data-Driven Solvent Selection:

| Solvent System (Hexane as base) | Target Rf | Suitability for Diiodotoluene Isomers |

| 10% Ethyl Acetate | > 0.6 | Too Polar: Likely to cause co-elution. |

| 5% Ethyl Acetate | ~ 0.5 | Potentially Too Polar: May result in poor separation.[3] |

| 1-2% Ethyl Acetate | 0.2 - 0.4 | Optimal Range: Good starting point for isomer separation. |

| 100% Hexane | < 0.1 | Too Non-Polar: Compounds may not move off the baseline. |

Problem 2: The Desired Compound is Not Eluting from the Column

You have been flushing the column with your chosen solvent system, but the fractions contain no product.

Causality: This issue can arise from several possibilities: the compound may have decomposed, it might be stuck at the origin due to a too non-polar solvent, or it could have eluted undetected in the solvent front.[2]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for non-eluting compounds.

Problem 3: Tailing or Streaking of Spots on TLC and Column Fractions

The spots corresponding to your product are not round but appear as elongated streaks, leading to broad peaks and poor separation during column chromatography.

Causality: Tailing is often caused by interactions between the compound and active sites on the silica gel, sample overloading, or the presence of acidic/basic impurities.[10] For iodinated compounds, there's also a possibility of weak complexation with the silica surface.[11][12][13]

Step-by-Step Protocol to Mitigate Tailing:

-

Check Sample Load: Overloading is a common cause. Ensure you are not exceeding the capacity of your TLC plate or column. A general rule is to use 1-5% of the column's silica weight for your crude mixture.

-

Acid/Base Modification:

-

If your reaction mixture might contain acidic impurities (like residual acid from the synthesis), adding a very small amount of a volatile base like triethylamine (~0.1%) to your eluent can significantly improve peak shape.

-

Conversely, if the compound itself is basic, adding a small amount of acetic acid (~0.1%) can help.[8]

-

-

Solvent System Check: Ensure your sample is fully soluble in the mobile phase. If it is not, it can precipitate at the top of the column and slowly leach out, causing tailing.[2]

-